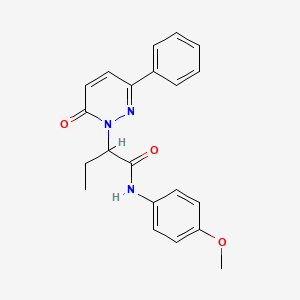![molecular formula C16H12N4O3S B5087531 1-(3-nitrophenyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B5087531.png)
1-(3-nitrophenyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitrophenyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone is a complex organic compound that features a nitrophenyl group, a phenyl group, and a triazole ring connected via a sulfanyl linkage to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-nitrophenyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Nitration of Phenyl Ring: The nitrophenyl group is introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with a thiol compound under basic conditions.
Final Coupling: The final step involves coupling the nitrophenyl and triazole-sulfanyl intermediates using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrophenyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The phenyl and triazole rings can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl or triazole derivatives.
Scientific Research Applications
1-(3-Nitrophenyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs with antimicrobial, antifungal, or anticancer properties.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3-nitrophenyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and nitrophenyl group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
1-(3-Nitrophenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone: Similar structure with a methyl group instead of a phenyl group on the triazole ring.
1-(4-Nitrophenyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone: Similar structure with the nitro group on the 4-position of the phenyl ring.
Uniqueness: 1-(3-Nitrophenyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone is unique due to the specific positioning of the nitro group and the phenyl group on the triazole ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3-nitrophenyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c21-14(12-7-4-8-13(9-12)20(22)23)10-24-16-17-15(18-19-16)11-5-2-1-3-6-11/h1-9H,10H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWLTCZYCNKYRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5Z)-5-[(5-bromofuran-2-yl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5087448.png)

![N-[4-[4,5-bis(4-phenylphenyl)-1H-imidazol-2-yl]phenyl]acetamide](/img/structure/B5087465.png)
![N-(4-bromo-3-chlorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5087468.png)
![(4Z)-4-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-1-(4-ethylphenyl)pyrazolidine-3,5-dione](/img/structure/B5087480.png)
![5-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5087486.png)
![N-[3-(diethylamino)propyl]-3,5-dimethoxybenzamide](/img/structure/B5087492.png)
![5-methyl-3-(2-methylpropyl)-5-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}dihydrofuran-2(3H)-one (non-preferred name)](/img/structure/B5087494.png)
amine oxalate](/img/structure/B5087501.png)
![2-(N-(4-chlorophenyl)sulfonyl-4-methylanilino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5087507.png)

![4-(4-Ethylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5087523.png)

![1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B5087540.png)
